5-Chloro-1,3-benzodioxole: A Comprehensive Technical Guide
5-Chloro-1,3-benzodioxole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Chloro-1,3-benzodioxole, a halogenated derivative of 1,3-benzodioxole, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring the methylenedioxy bridge and a reactive chlorine substituent on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science. This document provides an in-depth overview of the physical, chemical, and spectroscopic properties of 5-Chloro-1,3-benzodioxole, along with a detailed experimental protocol for its synthesis and an exploration of its applications in the development of novel therapeutic agents.
Chemical Identity and Structure
5-Chloro-1,3-benzodioxole, also known as 4-chloro-1,2-methylenedioxybenzene, is an organic compound with the chemical formula C₇H₅ClO₂.[1][2][3][4] The structure consists of a benzene ring fused to a 1,3-dioxolane ring, with a chlorine atom substituted at the 5-position of the benzodioxole core.
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IUPAC Name: 5-chloro-1,3-benzodioxole[4]
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Synonyms: 1-Chloro-3,4-methylenedioxybenzene, 5-Chlorobenzo[d][1][3]dioxole, 3,4-Methylenedioxyphenyl chloride[1]
Physical and Chemical Properties
5-Chloro-1,3-benzodioxole is typically a clear, pale yellow to yellow liquid at room temperature.[1][6] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 156.57 g/mol | [3][7] |
| Exact Mass | 155.9978071 Da | [4] |
| Appearance | Clear pale yellow to yellow liquid | [1][6] |
| Density | 1.34 g/mL at 25 °C | [1][2][8] |
| Boiling Point | 185-187 °C | [8] |
| Flash Point | 201 °F (93.9 °C) | [1][2][9] |
| Refractive Index (n20/D) | 1.556 | [1][2][8] |
| XLogP3 | 2.2 | [4] |
| Topological Polar Surface Area | 18.5 Ų | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 5-Chloro-1,3-benzodioxole. Key spectral data are available from various sources:
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¹H NMR and ¹³C NMR: Proton and Carbon Nuclear Magnetic Resonance spectra are available for this compound, providing detailed information about its molecular structure.[2][10][11] The ¹³C NMR spectrum is typically recorded in CDCl₃.[11]
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Mass Spectrometry: The mass spectrum (electron ionization) is a key tool for determining the molecular weight and fragmentation pattern of the compound.[5]
Synthesis and Reactivity
5-Chloro-1,3-benzodioxole is primarily synthesized through the electrophilic chlorination of 1,3-benzodioxole. Its reactivity is characterized by the properties of the aromatic ring, which can undergo further substitution, and its utility as a precursor in coupling reactions.
Experimental Protocol: Synthesis via Chlorination
A common method for the preparation of 5-Chloro-1,3-benzodioxole involves the direct chlorination of 1,3-benzodioxole using chlorine gas in a suitable solvent.[7]
Materials:
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1,3-Benzodioxole
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Chlorine gas (Cl₂)
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Chloroform (CHCl₃)
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Anhydrous sodium sulfate (Na₂SO₄)
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Brine solution
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Water
Procedure: [7]
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In a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel, add 1,3-benzodioxole and chloroform.
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Stir the mixture to dissolve the starting material.
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Slowly bubble chlorine gas through the solution while maintaining the reaction temperature at approximately 35 °C.
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After the addition of chlorine is complete, continue stirring the reaction mixture for 2 hours.
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Upon completion, wash the reaction mixture twice with water.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Evaporate the solvent under reduced pressure to yield 5-Chloro-1,3-benzodioxole. This procedure has been reported to achieve a yield of 96.2%.[7]
Applications in Research and Drug Development
The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous natural products and synthetic drugs, known for a wide range of biological activities including anticancer, anti-inflammatory, and antihypertensive effects.[12] 5-Chloro-1,3-benzodioxole serves as a key intermediate, providing a site for further chemical modification, often through coupling reactions like the Suzuki-Miyaura coupling, to generate more complex molecules with therapeutic potential.[12]
Key Application Areas:
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Kinase Inhibitors: The 5-Chloro-1,3-benzodioxole scaffold has been incorporated into novel kinase inhibitors. For instance, it is a component of AZD0530, a highly selective, orally available dual-specific c-Src/Abl kinase inhibitor investigated for its potent antitumor activity.[13]
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Anticancer Agents: Derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[14][15] The benzodioxole ring can be conjugated with other active groups, such as arsenicals, to improve anti-tumor efficiency.[14]
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Plant Growth Promoters: Novel auxin receptor agonists have been designed using the 1,3-benzodioxole structure as a base, leading to the discovery of compounds that promote root growth in plants like Arabidopsis thaliana and Oryza sativa.[16]
Safety and Handling
5-Chloro-1,3-benzodioxole is classified as an irritant.[1] According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[1] It should be handled in a well-ventilated area.[1] For storage, it is recommended to keep it in a cool place, such as between 2-8°C.[9]
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